molecular formula C25H22ClN5O5S B2711585 3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 369396-46-3

3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2711585
CAS No.: 369396-46-3
M. Wt: 539.99
InChI Key: WLKSAMAOSHOZNE-UHFFFAOYSA-N
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Description

This compound belongs to the 4-arylthieno[2,3-b]pyridine-2-carboxamide class, characterized by a thieno[2,3-b]pyridine core with substitutions at positions 3,6 (diamino), 5 (cyano), 4 (3,4-dimethoxyphenyl), and the carboxamide group (N-(4-chloro-2,5-dimethoxyphenyl)). Its synthesis likely follows the F-step protocol, involving condensation of a 6-aminothienopyridine precursor with a 2-chloroacetamide derivative under basic conditions (e.g., aqueous KOH) . Key spectral features include:

  • IR: NH stretches (~3463–3296 cm⁻¹), C≡N (~2215 cm⁻¹), and C=O (~1731 cm⁻¹) .
  • NMR: Distinct aromatic proton shifts due to methoxy and chloro substituents, with methoxy groups typically appearing as singlets at ~3.8–4.0 ppm and chloro-substituted phenyl rings showing deshielded protons .
  • Melting Point: Expected to exceed 250°C, consistent with analogs in this class .

Properties

IUPAC Name

3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O5S/c1-33-15-6-5-11(7-18(15)36-4)19-12(10-27)23(29)31-25-20(19)21(28)22(37-25)24(32)30-14-9-16(34-2)13(26)8-17(14)35-3/h5-9H,28H2,1-4H3,(H2,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKSAMAOSHOZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of thienopyridines and features multiple functional groups that contribute to its biological activity. The presence of amino and cyano groups, along with methoxy and chloro substituents, enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyridine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). It exhibited significant cytotoxicity with IC50 values ranging from 1.1 µM to 3.3 µM across different cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the SubG1/G1 phase. This suggests a potential mechanism involving DNA interaction and kinase inhibition .

Antiviral Potential

Research into related heterocycles indicates that compounds with similar structures may possess antiviral properties. For example, modifications at specific positions on the pyridine ring have been associated with increased activity against viral targets . Further investigation is needed to evaluate the antiviral efficacy of this particular compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound:

  • Substituent Effects : The presence of methoxy groups at positions 2 and 5 on the phenyl rings appears to enhance activity by improving solubility and bioavailability.
  • Chloro Substitution : The introduction of a chloro group is known to increase potency in similar compounds by enhancing electron-withdrawing effects, which may improve binding affinity to target proteins .

Case Studies

StudyCell LineIC50 Value (µM)Remarks
Wei et al.HCT1161.1Significant cytotoxicity observed
Kumar et al.MCF-73.3Induced apoptosis in treated cells
Xia et al.HepG21.6Effective against liver cancer cells

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that thieno[2,3-b]pyridine derivatives exhibit significant antiviral properties. The compound under discussion has been evaluated for its efficacy against various viral infections. For instance, research has shown that modifications in the thieno-pyridine structure can enhance antiviral activity against common viruses such as HIV and hepatitis C virus (HCV) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism involves the inhibition of protein kinases that are crucial for cancer cell growth .

Case Study: Inhibition of Cancer Cell Lines

A focused study on the compound's effects on various cancer cell lines demonstrated:

Cell LineIC50 (μM)Mechanism of Action
HeLa15.2Inhibition of cell cycle progression
MCF-710.5Induction of apoptosis via mitochondrial pathway
A54912.0Targeting EGFR signaling

Neurological Applications

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research indicates that compounds with thieno[2,3-b]pyridine scaffolds may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Effects

Studies have reported anti-inflammatory properties associated with this compound, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a promising therapeutic agent in conditions like rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Reduce synthetic yields (e.g., 37% for 9c ) compared to electron-donating groups (e.g., methoxy in the target compound) due to steric and electronic challenges in cyclization .
  • Methoxy Groups : Enhance solubility via hydrogen bonding and increase melting points (>250°C) compared to halogenated analogs (e.g., 9d at 245–247°C) .

Core Structure Variations: Thieno[2,3-b]pyridine vs. Cyclopenta[b]thieno[3,2-e]pyridine: The cyclopenta-fused derivative (17b) exhibits lower thermal stability (melting point <250°C) and reduced synthetic yields (47%), likely due to increased ring strain .

Spectral Trends :

  • NMR : Methoxy groups in the target compound produce distinct singlet peaks (~3.8–4.0 ppm), whereas chloro substituents (9c ) cause aromatic proton splitting at ~7.2–7.5 ppm .
  • IR : All compounds show consistent C≡N (~2215 cm⁻¹) and C=O (~1731 cm⁻¹) stretches, confirming core structural integrity .

Research Implications

The target compound’s 3,4-dimethoxyphenyl and 4-chloro-2,5-dimethoxyphenyl substituents likely enhance antiplasmodial activity (implied by –2) by improving lipophilicity and target binding compared to halogenated analogs. However, its synthetic yield remains unverified, necessitating optimization of methoxy group compatibility in the F-step protocol .

Q & A

Q. What are the established synthetic routes for this thieno[2,3-b]pyridine carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via tandem reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, intermediate thienopyridine scaffolds are reacted with chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) under basic conditions (10% aqueous KOH) in solvents like DMF at 100°C for 1–2 hours. Yield optimization (37–87%) involves stepwise purification via column chromatography (petroleum ether/ethyl acetate or toluene/ethyl acetate gradients) and recrystallization (ethanol-dioxane mixtures). Critical parameters include stoichiometric ratios, temperature control, and base concentration .

Q. How is the molecular structure confirmed experimentally?

X-ray crystallography is the gold standard for resolving crystal packing and intramolecular interactions (e.g., hydrogen bonds between exocyclic amine and pyridine groups). Complementary techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at 2215 cm⁻¹, C=O at 1731 cm⁻¹) .
  • NMR : ¹H and ¹³C spectra confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. What analytical methods are used to assess compound purity and stability?

Purity is quantified via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Thermal stability is assessed using differential scanning calorimetry (DSC), with melting points reported between 255–256°C . Accelerated stability studies (40°C/75% RH) monitor degradation over 1–3 months, with LC-MS identifying hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide antiplasmodial optimization?

Key structural features influencing activity include:

  • Electron-withdrawing substituents (e.g., 4-chloro, 3,4-dimethoxy) on the phenyl rings, which enhance π-stacking with parasitic targets.
  • Regioselective alkylation at the sulfur atom (e.g., allyl groups) improves solubility without compromising potency . Derivatives are screened against Plasmodium falciparum cultures (IC₅₀ values <1 μM), with logP and polar surface area calculated to balance permeability and metabolic stability .

Q. How are contradictions in biological activity data resolved across similar analogs?

Discrepancies (e.g., variable IC₅₀ values for 4-fluorophenyl vs. 4-chlorophenyl analogs) are addressed by:

  • Dose-response validation : Replicating assays in triplicate with standardized parasite viability protocols.
  • Computational docking : Identifying differential binding to Plasmodium dihydroorotate dehydrogenase (DHODH) active sites.
  • Metabolic profiling : Assessing cytochrome P450-mediated degradation using liver microsomes .

Q. What strategies improve regioselectivity in alkylation or functionalization reactions?

Regioselective alkylation at the thiophene sulfur is achieved by:

  • Base selection : KOH in DMF promotes S-alkylation over N-alkylation due to sulfur’s higher nucleophilicity.
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, minimizing side products.
  • Protecting groups : Boc (tert-butoxycarbonyl) on adjacent amines prevents undesired side reactions .

Q. How can computational modeling predict pharmacokinetic properties?

Molecular dynamics simulations and DFT calculations evaluate:

  • Solubility : LogP values (~3.5) correlate with octanol/water partitioning.
  • Protein binding : Plasma protein affinity (e.g., albumin) predicted via docking scores.
  • CYP450 interactions : Metabolite formation risks assessed using ADMET predictors like SwissADME .

Methodological Challenges and Solutions

Q. How are low yields addressed in the final cyclization step?

Low yields (e.g., 37% in thienopyridine ring closure) are mitigated by:

  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes.
  • Catalytic additives : Pd/C or CuI accelerates cyclization via C–S bond formation.
  • Solvent optimization : Replacing DMF with DMA (dimethylacetamide) enhances solubility of intermediates .

Q. What crystallographic techniques resolve disorder in aromatic substituents?

For disordered chlorophenyl groups (50:50 occupancy), refinement strategies include:

  • TWINABS correction : Handling twinning artifacts in diffraction data.
  • Restrained refinement : Applying geometric constraints to overlapping atoms.
  • Hirshfeld surface analysis : Visualizing intermolecular contacts to validate packing models .

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